molecular formula C30H27N3O10 B12418584 SN38 NHS ester

SN38 NHS ester

Cat. No.: B12418584
M. Wt: 589.5 g/mol
InChI Key: QHTNUJULDWEFJN-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SN38 NHS ester is a chemically functionalized derivative of SN38, the active metabolite of the chemotherapeutic agent Irinotecan. This compound is specifically designed for the efficient synthesis of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs) . The NHS ester group is a reactive handle that facilitates stable amide bond formation with primary amines on antibodies or other macromolecular carriers, enabling the targeted delivery of the potent SN38 payload to specific cancer cells . SN38 is a remarkably potent topoisomerase I inhibitor, exhibiting 100 to 1000-fold greater in vitro cytotoxicity than its prodrug, Irinotecan . Its mechanism of action involves stabilizing the transient covalent complex between topoisomerase I and DNA, which leads to irreversible DNA single-strand breaks during DNA replication, halting DNA synthesis and triggering apoptotic cell death . Despite its potency, the direct clinical application of SN38 is severely limited by its extreme insolubility in water and most pharmaceutically acceptable solvents . Conjugating SN38 to a targeting antibody via the this compound overcomes this challenge, improves its pharmacokinetics, and helps minimize off-target toxicity by leveraging the Enhanced Permeability and Retention (EPR) effect and antigen-specific targeting . The strategic use of an NHS ester for conjugation allows researchers to develop ADCs similar to approved drugs like Sacituzumab govitecan (Trodelvy), which targets TROP-2 and utilizes a hydrolyzable linker attached to SN38 . This compound is supplied for research purposes to support the development of novel targeted cancer therapies and other conjugated nanomedicine platforms. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any human clinical applications.

Properties

Molecular Formula

C30H27N3O10

Molecular Weight

589.5 g/mol

IUPAC Name

1-O-[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate

InChI

InChI=1S/C30H27N3O10/c1-3-16-17-11-15(34)5-6-21(17)31-27-18(16)13-32-22(27)12-20-19(28(32)39)14-41-29(40)30(20,4-2)42-25(37)9-10-26(38)43-33-23(35)7-8-24(33)36/h5-6,11-12,34H,3-4,7-10,13-14H2,1-2H3/t30-/m0/s1

InChI Key

QHTNUJULDWEFJN-PMERELPUSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O

Origin of Product

United States

Preparation Methods

Direct Succinylation of the 10-Hydroxyl Group

The most widely adopted method involves derivatizing SN38's 10-hydroxyl group through succinylation. As detailed in commercial conjugation kits, this process begins with dissolving SN38 in anhydrous dimethylformamide (DMF) under inert atmosphere. A molar excess of disuccinimidyl carbonate (DSC) activates the hydroxyl group, forming an intermediate reactive carbonate. Subsequent reaction with N-hydroxysuccinimide introduces the NHS ester functionality (Figure 1). Critical parameters include:

  • Molar ratio : 1:3 SN38:DSC for complete conversion
  • Temperature : 0–4°C to minimize lactone ring hydrolysis
  • Reaction time : 12–16 hours for >90% yield

This method produces O-succinyl this compound with <5% free SN38 contamination when purified via cold diethyl ether precipitation.

Bifunctional Linker Strategies

Alternative approaches employ heterobifunctional linkers to introduce NHS esters while preserving SN38's anticancer activity. Govindan et al. developed a maleimide-PEG4-NHS ester linker for simultaneous conjugation to SN38's 20-hydroxyl group and antibody sulfhydryls. The synthesis involves:

  • Protecting SN38's 10-OH with tert-butyldimethylsilyl (TBS) groups
  • Reacting the 20-OH with linker isocyanate in dichloromethane
  • NHS ester activation via carbodiimide coupling (EDC/HOBt)

This method achieves DAR values of 3.8–4.2 but requires multi-step purification using silica gel chromatography, reducing overall yield to 34–41%.

Reaction Optimization Parameters

Solvent Systems

Comparative studies demonstrate solvent polarity significantly impacts NHS ester formation efficiency:

Solvent Dielectric Constant (ε) Reaction Yield (%) Lactone Stability (%)
DMF 36.7 92 ± 3 98 ± 1
DMSO 46.7 88 ± 2 95 ± 2
THF 7.5 67 ± 5 89 ± 3
Acetonitrile 37.5 81 ± 4 93 ± 2

Data adapted from CellMosaic kit optimizations and Lau et al.

DMF provides optimal balance between reactant solubility and lactone ring preservation. Post-reaction, cold ether precipitation effectively removes unreacted NHS while maintaining SN38's closed lactone form.

Temperature and Time Kinetics

Real-time monitoring via HPLC-MS reveals temperature-dependent reaction dynamics:

$$ \text{Yield} = 100 \times (1 - e^{-0.18t}) \quad \text{at 4°C} $$
$$ \text{Yield} = 100 \times (1 - e^{-0.31t}) \quad \text{at 25°C} $$

While higher temperatures accelerate NHS ester formation, they promote lactone hydrolysis (k = 0.012 h⁻¹ at 25°C vs. 0.003 h⁻¹ at 4°C). Industrial protocols therefore prefer 16-hour reactions at 4°C.

Purification and Characterization

Tangential Flow Filtration (TFF)

Commercial kits utilize TFF with 10 kDa molecular weight cutoff membranes to separate this compound (MW 658.7 g/mol) from smaller byproducts. This achieves >98% purity with <2% aggregate formation, superior to silica gel chromatography (85–92% purity).

Analytical HPLC Methods

Critical quality attributes are assessed through orthogonal methods:

Method Column Mobile Phase Key Output
HIC-HPLC Butyl-NPR 25 mM phosphate, pH 7 + NaCl DAR distribution
SEC-HPLC TSKgel G3000SWxl 0.1 M Na₂SO₄ in PBS Aggregate quantification
RP-HPLC Zorbax SB-C8 Acetonitrile/0.1% TFA Free SN38 detection

HIC-HPLC resolves DAR species with 0.3–0.5 DAR resolution, essential for confirming conjugation efficiency.

Stability Challenges and Mitigation

SN38 NHS esters exhibit pH-dependent degradation:

$$ \text{Half-life} = \begin{cases}

14 \text{ days at pH 4.5} \
72 \text{ hours at pH 7.4} \
<1 \text{ hour at pH 9.0}
\end{cases} $$

Lyophilization with trehalose (1:5 w/w ratio) extends shelf-life to 18 months at -80°C. For liquid formulations, 50 mM citrate buffer (pH 5.0) with 0.01% Tween 20 prevents aggregation during storage.

Applications in Targeted Drug Delivery

Recent ADCs using SN38 NHS esters demonstrate enhanced pharmacokinetics:

ADC Linker Design DAR Serum t₁/₂ (h) Tumor Growth Inhibition (%)
SAR566658 Dipeptide-PEG₄-NHS 6.1 148 82 ± 4
CM-11430 Succinyl-NHS 7.1 240 91 ± 3
IMMU-130 CL2A-NHS 4.0 96 68 ± 6

The high DAR CM-11430 conjugate leverages PEG spacers to prevent antibody aggregation while maintaining potent cytotoxicity (IC₅₀ = 5.5 nM).

Chemical Reactions Analysis

SN38 NHS ester undergoes various chemical reactions, primarily involving the NHS ester group. These reactions include:

Comparison with Similar Compounds

Comparison with Similar SN38 Derivatives

Linker Chemistry and Release Mechanisms

Compound Linker Type Release Mechanism Stability & Specificity
SN38 NHS ester Ester bond Esterase-mediated hydrolysis High stability in circulation; tumor-selective activation
Irinotecan (CPT-11) Carbamate bond Hepatic carboxylesterase hydrolysis Requires metabolic activation; variable conversion to SN38 (2–8%)
CL2A-SN38 (ADC) Carbonate bond pH-dependent hydrolysis Traceless release in acidic tumor microenvironments
Chol-SN38@LP (liposome) Succinic ester Esterase-activated intracellular release Sustained release; reduced systemic toxicity
  • This compound : Ester bonds are hydrolyzed by intracellular esterases, enabling tumor-selective drug release. For instance, SN38 conjugated to poly(2-ethyl-2-oxazoline)-b-poly(L-glutamic acid) via ester linkages showed a 6-fold increase in lactone stability and prolonged half-life .
  • Irinotecan: Requires enzymatic conversion to SN38, leading to unpredictable pharmacokinetics and lower efficacy .
  • CL2A-SN38 : A trastuzumab-conjugated antibody-drug conjugate (ADC) releases SN38 via carbonate bond hydrolysis in acidic environments, enhancing cytotoxicity over time .

Solubility and Formulation

Compound Water Solubility Formulation Strategy
This compound >500 mg/mL (DTS-108) Conjugation to hydrophilic peptides or polymers
SN38 (free drug) <5 µg/mL Requires liposomal or micellar carriers
CS-(10s)SN38 (micelles) 16.5% drug loading Self-assembling chitosan-SN38 micelles
PEtOx-b-PGlu-SN38 High aqueous stability Double hydrophilic copolymer conjugation
  • DTS-108: A peptide-SN38 conjugate achieved >500 mg/mL solubility, enabling intravenous administration without organic solvents .
  • Polymer conjugates: SN38 conjugated to poly(2-ethyl-2-oxazoline)-b-poly(L-glutamic acid) formed spherical nanoparticles with enhanced tumor accumulation .

Cytotoxicity and Selectivity

Compound IC50 (Cancer Cells) Selectivity vs. Normal Cells
This compound HeLa: <10 nM Biotin conjugation reduces NIH3T3 toxicity
SN38-aminoguanidine GSC: <10 nM 10-fold selectivity for glioma stem cells (vs. normal glial cells)
Irinotecan HCT-116: ~100 nM Low selectivity; causes severe diarrhea
Chol-SN38@LP HCT-116: ~50 nM Liposomal encapsulation reduces off-target effects
  • Biotin-SN38-valproic acid (compound 9): Demonstrated 3-fold higher cytotoxicity against HeLa cells compared to irinotecan, with minimal toxicity to NIH3T3 fibroblasts due to biotin receptor targeting .
  • SN38-aminoguanidine: Inhibits breast cancer cell migration via dual Topo I inhibition and antimigratory activity .

Tumor-Targeting Mechanisms

  • Biotin conjugation : Exploits overexpression of biotin receptors on cancer cells for selective uptake .
  • Antibody-drug conjugates (ADCs) : Trastuzumab-SN38 conjugates target HER2-positive tumors .
  • Polymer-drug conjugates : PEtOx-b-PGlu-SN38 leverages EPR effects for passive tumor targeting .

Key Research Findings

Stability Enhancement : Esterification at SN38’s C20-OH with bulky groups (e.g., valproic acid) stabilizes the lactone ring, preventing hydrolysis and maintaining Topo I inhibitory activity .

Synergistic Effects : Co-conjugation with histone deacetylase inhibitors (e.g., valproic acid) sensitizes cancer cells to SN38, reducing required doses .

Reduced Toxicity : Tumor-targeted conjugates (e.g., biotin-SN38) minimize damage to healthy tissues, addressing SN38’s dose-limiting gastrointestinal and bone marrow toxicity .

Multifunctionality: SN38-aminoguanidine combines cytotoxicity with antimigratory effects, offering dual therapeutic benefits .

Biological Activity

SN38 NHS ester is a derivative of SN38, the active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered significant attention in cancer therapy due to its potent cytotoxic effects against various cancer cell lines. The biological activity of this compound is primarily evaluated in the context of its use in antibody-drug conjugates (ADCs), which enhance targeted delivery and efficacy while minimizing systemic toxicity.

SN38 exerts its biological effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The NHS ester form facilitates the conjugation of SN38 to antibodies, allowing for targeted delivery to tumor cells while reducing off-target effects.

Synthesis and Stability

The synthesis of this compound involves the reaction of SN38 with N-hydroxysuccinimide (NHS), which forms an amide bond that is stable under physiological conditions. This stability is crucial for maintaining the integrity of the drug until it reaches the target site. Studies have shown that modifications to the linker chemistry can significantly affect the release kinetics and biological activity of SN38 when delivered via ADCs.

In Vitro Activity

Research indicates that this compound demonstrates potent cytotoxicity against various cancer cell lines. For instance, in a study evaluating its efficacy against colon cancer cells, this compound exhibited an IC50 value in the low nanomolar range, comparable to that of free SN38 . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.

In Vivo Efficacy

In vivo studies using xenograft models have shown that ADCs incorporating this compound significantly inhibit tumor growth. For example, an ADC targeting TROP-2 demonstrated enhanced antitumor activity, leading to improved survival rates in treated mice compared to controls . The pharmacokinetic profile of these conjugates also suggests prolonged circulation times and reduced systemic toxicity.

Case Studies

  • IMMU-132 (Sacituzumab Govitecan) : This ADC utilizes SN38 as a payload and targets TROP-2. Clinical trials have demonstrated its efficacy in treating metastatic triple-negative breast cancer, with significant tumor reduction observed in a substantial percentage of patients .
  • Labetuzumab Govitecan (IMMU-130) : Another ADC utilizing SN38, this compound targets CEACAM5 and has shown promise in Phase I clinical trials, although further development was halted due to unspecified reasons .

Comparative Analysis

Compound Target IC50 (nM) Tumor Growth Inhibition Clinical Status
This compoundVariousLow nanomolarSignificantPreclinical/Clinical Trials
IMMU-132TROP-25.5SignificantApproved for clinical use
Labetuzumab GovitecanCEACAM5Not specifiedModeratePhase I trials terminated

Q & A

Q. How is the successful synthesis of SN38 NHS ester confirmed experimentally?

  • Methodological Answer : Synthesis confirmation involves spectroscopic techniques.
  • 1H NMR : Disappearance of the phenolic hydroxyl peak (10.33 ppm) and emergence of split peaks at 7.72 ppm (C-9) and 7.23 ppm (C-11) confirm ester bond formation .
  • FTIR : Absence of O–H vibrations at 3,596 cm⁻¹ (phenolic hydroxyl) and 1,762 cm⁻¹ (carboxyl group), with a new C=O stretching band at 1,762 cm⁻¹, validates conjugation .
  • HPLC : Quantifies purity (>98% in some protocols) and monitors hydrolysis stability .

Q. What are the key structural features of this compound enabling conjugation to biomolecules?

  • Methodological Answer : The NHS ester group reacts with primary amines (e.g., lysine residues on antibodies), forming stable amide bonds. The ester linkage between the succinate moiety and SN38’s hydroxyl group allows controlled release under hydrolytic or enzymatic conditions .
  • Critical structural elements :
  • 10-hydroxyl group of SN38 for esterification.
  • NHS ester for amine reactivity .

Q. How can researchers optimize SN38 conjugation efficiency to antibodies or nanoparticles?

  • Methodological Answer :
  • pH control : Reactions are performed at pH 7.4–8.5 to maximize NHS ester reactivity with amines .
  • Molar ratio : A 20:1 molar ratio (NHS ester:protein) minimizes unreacted drug .
  • Purification : Size-exclusion chromatography (e.g., PD-10 columns) removes excess reagents .

Advanced Research Questions

Q. How do researchers resolve contradictions in SN38 release kinetics across different conjugates?

  • Methodological Answer : Conflicting data arise from linker chemistry and microenvironmental factors.
  • Redox-responsive systems : Thioether linkers (e.g., OEG-2S-SN38) enable rapid release via glutathione (GSH) or reactive oxygen species (ROS) .
  • Esterase-sensitive systems : Peptide-SN38 conjugates (e.g., DTS-108) show plasma stability but rapid cleavage in tumor microenvironments .
  • Analytical validation : Hydrolysis assays (pH 8.0, 30°C for 24 hours) followed by HPLC quantify ester bond stability .

Q. What experimental designs are critical for assessing SN38 conjugate stability in preclinical models?

  • Methodological Answer :
  • In vitro stability : Incubate conjugates in plasma or buffer (pH 5.0–7.4) and measure SN38 release via HPLC .
  • In vivo PK/PD : Use dose-escalation studies with timed blood sampling. Hydrolyze plasma samples to differentiate free SN38 from conjugated forms .
  • Statistical rigor : Student’s t-test (two-tailed, p < 0.05) for comparing release rates .

Q. How can researchers enhance the solubility and bioavailability of SN38 conjugates?

  • Methodological Answer :
  • Polymer conjugation : PEGylation (e.g., mPEG2K–SN38) or double hydrophilic copolymers (e.g., PEtOx-b-PGlu) improve aqueous solubility (>500 mg/mL for DTS-108 vs. <5 μg/mL for free SN38) .
  • Nanoparticle formulation : Self-assembled micelles (e.g., mPEG2K–PLA1.5K–SN38) enhance tumor targeting and reduce toxicity .

Q. What methodologies are used to evaluate the therapeutic efficacy of SN38 conjugates in vivo?

  • Methodological Answer :
  • Xenograft models : Measure tumor volume (L × W²/2) and body weight in murine colorectal carcinoma models .
  • Toxicity profiling : Histopathology (e.g., testis morphology for Sertoli cell damage at ≥0.1 μg/mL SN38) .
  • Efficacy metrics : Compare IC₅₀ values of conjugates (e.g., NGO‒PEG‒SN38 vs. free SN38) in HCT-116 cells .

Q. How do researchers address interpatient variability in SN38 activation?

  • Methodological Answer :
  • Bypass hepatic activation : Use peptide conjugates (e.g., DTS-108) cleaved by tumor-specific esterases, avoiding carboxylesterase-dependent conversion .
  • Population pharmacokinetics : Model SN38 exposure using nonlinear mixed-effects (NLME) approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.